4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-
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Overview
Description
5-(2-(Methylsulfinyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a thioxo group, a phenyl ring, and a methylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Methylsulfinyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: The initial step involves the formation of the imidazolidinone ring through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the imidazolidinone intermediate with a sulfurizing agent such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent.
Attachment of the Methylsulfinyl Group: The methylsulfinyl group is introduced via a nucleophilic substitution reaction, where a suitable methylsulfinyl precursor reacts with the intermediate compound.
Phenyl Group Addition: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 5-(2-(Methylsulfinyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Methylsulfinyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioxo group can be reduced to a thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of thiol derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
5-(2-(Methylsulfinyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(2-(Methylsulfinyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as 3-hydroxy-2-thiophene carboxylic derivatives.
Sulfonimidates: Organosulfur compounds with a sulfonimidate group, used as intermediates in organic synthesis.
Indole Derivatives: Compounds with an indole nucleus, known for their diverse biological activities.
Uniqueness
5-(2-(Methylsulfinyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its combination of a thioxo group, a phenyl ring, and a methylsulfinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2-methylsulfinylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-18(16)8-7-10-11(15)14(12(17)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIMYYKSGUUPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476666 |
Source
|
Record name | 4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36301-91-4 |
Source
|
Record name | 4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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